
Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate
Overview
Description
Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H6Cl2N2O2. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms.
Mechanism of Action
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate typically involves the chlorination of 2-substituted imidazoles. This can be achieved using reagents such as phosphorus pentachloride (PCl5), chlorine, sodium hypochlorite (NaOCl), or N-chlorosuccinimide (NCS). The reaction conditions vary, but the yields can range from 18% to 93% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
4,5-Dichloroimidazole: A closely related compound with similar chemical properties and applications.
Ethyl 4,5-dichloroimidazole-2-carboxylate: Another derivative with comparable uses in research and industry.
Uniqueness: Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .
Biological Activity
Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate (EDIC) is a chemical compound recognized for its diverse biological activities, primarily attributed to its imidazole ring structure and specific substituents. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
EDIC has the molecular formula C7H7Cl2N3O2 and features an imidazole ring substituted with two chlorine atoms at positions 4 and 5, along with an ethyl ester at position 2. The unique substitution pattern enhances its reactivity and biological activity compared to other imidazole derivatives.
Biological Activities
EDIC exhibits a broad spectrum of biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Studies indicate potential cytotoxic effects against cancer cell lines. The mechanisms involve apoptosis induction and inhibition of cell proliferation .
- Anti-inflammatory Effects : EDIC may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
- Antidiabetic Activity : Preliminary research suggests that EDIC could influence glucose metabolism, indicating possible applications in diabetes management.
Antimicrobial Activity
In vitro studies have demonstrated that EDIC exhibits significant antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays.
Anticancer Studies
A study evaluated the cytotoxic effects of EDIC on the MDA-MB-231 breast cancer cell line. Results indicated an IC50 value of approximately 10 μM, suggesting potent anticancer activity. Mechanistic studies revealed that EDIC induces apoptosis through caspase activation pathways .
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
MDA-MB-231 | 10 | Apoptosis via caspase activation | |
HeLa | 15 | Cell cycle arrest |
Anti-inflammatory Activity
Research has shown that EDIC can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in treating conditions like arthritis or inflammatory bowel disease.
Comparative Analysis with Other Imidazole Derivatives
To highlight the unique properties of EDIC, a comparison with other imidazole derivatives is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 4-chloro-1H-imidazole-2-carboxylate | One chlorine atom at position 4 | Antimicrobial |
Ethyl 5-bromo-1H-imidazole-2-carboxylate | Bromine substitution at position 5 | Anticancer properties |
This compound | Dual chlorine substituents at positions 4 and 5 | Broad-spectrum antimicrobial, anticancer |
EDIC stands out due to its dual chlorine substituents, which may enhance its reactivity and biological activity compared to other derivatives.
Properties
IUPAC Name |
ethyl 4,5-dichloro-1H-imidazole-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUBCRVJZVBQGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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